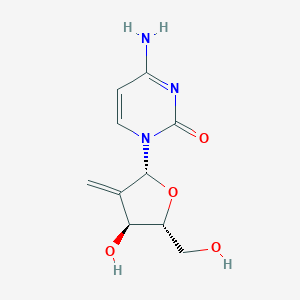
2'-Deoxy-2'-methylenecytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxy-2'-methylenecytidine (dMCD) is a synthetic nucleoside analog that has attracted significant attention in recent years due to its potential applications in scientific research. This molecule is structurally similar to cytidine, a nucleoside found in RNA and DNA, but with a methylene group instead of a hydroxyl group at the 2' position. This modification makes dMCD resistant to degradation by nucleases and allows it to selectively target cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
DMCD acts as a chain terminator in DNA and RNA synthesis, inhibiting the elongation of the nucleic acid chain. Its mechanism of action is similar to that of other nucleoside analogs, such as 5-fluorouracil and cytarabine. 2'-Deoxy-2'-methylenecytidine is incorporated into the growing nucleic acid chain by the cellular machinery, but its methylene group prevents further elongation, leading to the termination of the chain.
Efectos Bioquímicos Y Fisiológicos
DMCD has been shown to selectively target cancer cells, making it a promising candidate for cancer therapy. Its incorporation into DNA and RNA leads to the inhibition of cell division and proliferation, ultimately leading to cell death. 2'-Deoxy-2'-methylenecytidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2'-Deoxy-2'-methylenecytidine is its fluorescent properties, which allow for the visualization of RNA in living cells. This technique has several advantages over traditional methods, such as in situ hybridization, including higher sensitivity and specificity. However, 2'-Deoxy-2'-methylenecytidine has several limitations as well. Its synthesis is complex and requires specialized equipment and expertise. Additionally, its use as a chain terminator can lead to off-target effects and toxicity in vivo.
Direcciones Futuras
There are several potential future directions for 2'-Deoxy-2'-methylenecytidine research. One area of interest is the development of new synthetic methods to improve yield and purity. Another area is the optimization of 2'-Deoxy-2'-methylenecytidine as a fluorescent probe for RNA imaging, including the development of new derivatives with improved properties. Additionally, there is potential for the use of 2'-Deoxy-2'-methylenecytidine in combination with other nucleoside analogs for cancer therapy, as well as the exploration of its anti-inflammatory effects in vivo.
Métodos De Síntesis
The synthesis of 2'-Deoxy-2'-methylenecytidine involves the reaction of 2'-deoxyuridine with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Michael addition followed by an elimination reaction to form the final product. This method has been optimized to yield high purity 2'-Deoxy-2'-methylenecytidine with good yields.
Aplicaciones Científicas De Investigación
DMCD has several potential applications in scientific research. One of the most promising is its use as a fluorescent probe for RNA imaging. 2'-Deoxy-2'-methylenecytidine can be incorporated into RNA molecules using standard chemical synthesis methods, and its fluorescence properties allow for the visualization of RNA in living cells. This technique has been used to study RNA localization, trafficking, and turnover in various cell types.
Propiedades
Número CAS |
119804-96-5 |
|---|---|
Nombre del producto |
2'-Deoxy-2'-methylenecytidine |
Fórmula molecular |
C10H13N3O4 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,6,8-9,14-15H,1,4H2,(H2,11,12,16)/t6-,8+,9-/m1/s1 |
Clave InChI |
PULHLIOPJXPGJN-BWVDBABLSA-N |
SMILES isomérico |
C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES |
C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
SMILES canónico |
C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Sinónimos |
1-(2-deoxy-2-methylene-erythro-pentofuranosyl)cytidine 2'-deoxy-2'-methylenecytidine 2'-deoxy-2'-methylidenecytidine 2'-methyl-2'-deoxyidenecytidine 2'-methyl-2'-deoxyidenecytidine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



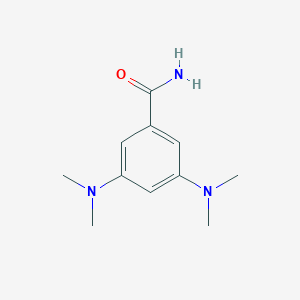
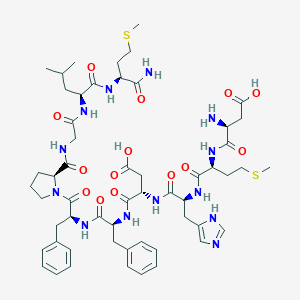



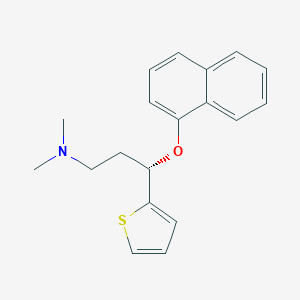

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
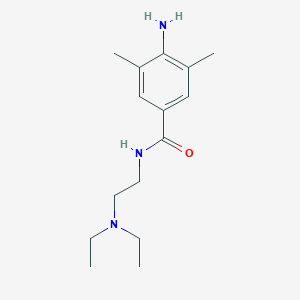

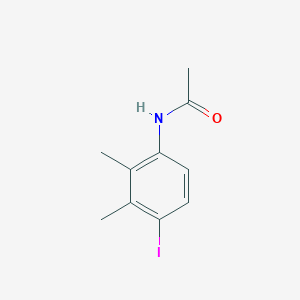
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)
